molecular formula C26H25N3O3S B6521505 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethan-1-one CAS No. 537702-43-5

2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethan-1-one

Cat. No.: B6521505
CAS No.: 537702-43-5
M. Wt: 459.6 g/mol
InChI Key: SLAZWJKDJAIICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethan-1-one belongs to the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects . Its structure features a 4-benzyl and 5-phenoxymethyl substitution on the triazole ring, coupled with a 4-ethoxyphenyl group in the ethanone moiety. These substituents likely influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions. This article compares this compound with structurally related analogues, emphasizing substituent effects on activity and stability.

Properties

IUPAC Name

2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-2-31-23-15-13-21(14-16-23)24(30)19-33-26-28-27-25(18-32-22-11-7-4-8-12-22)29(26)17-20-9-5-3-6-10-20/h3-16H,2,17-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAZWJKDJAIICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2CC3=CC=CC=C3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethan-1-one belongs to the triazole family and exhibits significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, focusing on its pharmacological effects, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C26H26N4O2SC_{26}H_{26}N_{4}O_{2}S, with a molecular weight of approximately 458.57 g/mol. The structure includes a triazole ring, a benzyl group, and a sulfanyl moiety, contributing to its diverse biological interactions.

Antifungal Activity

Research indicates that triazole derivatives are known for their antifungal properties, primarily due to their ability to inhibit ergosterol synthesis in fungal cell membranes. This mechanism is crucial for the integrity of fungal cells, making these compounds potential candidates for treating fungal infections. Preliminary studies on similar compounds have shown promising results against various pathogenic fungi .

Anticancer Properties

The compound has been evaluated for its anticancer activity through various in vitro assays. For instance, studies have demonstrated that triazole derivatives can induce apoptosis in cancer cell lines such as U-937 (human leukemia) and SK-MEL-1 (melanoma). The structure-activity relationship (SAR) studies revealed that modifications in the phenyl moiety significantly influence the antiproliferative activity of these compounds .

Table 1: Antiproliferative Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AU-9375.0Induction of apoptosis
Compound BSK-MEL-13.5Inhibition of tubulin polymerization
Compound CU-9376.0Cell cycle arrest

The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of the triazole ring facilitates nucleophilic substitutions and electrophilic additions, enhancing its reactivity within biological systems. Additionally, the sulfanyl group may participate in redox reactions or coordinate with metal ions, further influencing its biological interactions .

Study 1: Antifungal Efficacy

A study conducted on a series of triazole derivatives demonstrated their effectiveness against Candida albicans and Aspergillus species. The compound exhibited significant antifungal activity with an IC50 value comparable to established antifungal agents like fluconazole.

Study 2: Anticancer Evaluation

In another investigation focusing on the anticancer properties of triazole derivatives, it was found that modifications at the 4-position of the phenyl ring enhanced cytotoxicity against melanoma cells. The compound demonstrated an IC50 value lower than that of traditional chemotherapeutics, indicating its potential as an effective anticancer agent .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C26H26N4O2S
  • Molecular Weight : 458.57 g/mol
  • Key Functional Groups : Triazole ring, benzyl group, phenoxymethyl moiety, and sulfur atom.

Chemical Structure Representation

The structural representation can be summarized as follows:

C26H26N4O2S\text{C}_{26}\text{H}_{26}\text{N}_{4}\text{O}_{2}\text{S}

Antifungal Properties

Triazole derivatives are widely recognized for their antifungal properties. Compounds similar to 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethan-1-one have shown efficacy against various fungal pathogens. Research indicates that the triazole ring may inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi.

Antibacterial Activity

Triazoles have also demonstrated antibacterial properties. The presence of sulfur in the compound may enhance its interaction with bacterial cell membranes or enzymes, potentially leading to increased antibacterial efficacy.

Anticancer Potential

Preliminary studies suggest that triazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The specific mechanisms of action for This compound remain to be elucidated through further research.

Future Research Directions

To fully understand the potential applications of This compound , further studies should focus on:

  • In vitro and in vivo testing to assess its efficacy against specific pathogens and cancer cell lines.
  • Mechanistic studies to elucidate how this compound interacts with biological targets.
  • Structure–activity relationship (SAR) analysis to optimize its pharmacological properties.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural variations among analogues include modifications to the triazole ring (positions 4 and 5) and the ethanone moiety. Below is a detailed comparison:

Table 1: Structural Comparison and Properties of Selected Analogues
Compound ID Triazole Substituents (Position 4/5) Ethanone Substituent Notable Properties/Activities Reference
Target Compound 4-Benzyl, 5-phenoxymethyl 4-Ethoxyphenyl Balanced lipophilicity; ethoxy group enhances solubility; phenoxymethyl may improve metabolic stability
Compound A () 4-(2,4-Difluorophenyl), 5-(4-(phenylsulfonyl)phenyl) Phenyl High polarity due to sulfonyl group; potential sulfonamide-like bioactivity
Compound B () 4-(4-Ethoxyphenyl), 5-(4-methoxyphenyl) Phenyl Increased solubility (ethoxy/methoxy); unexpected reduction reactivity during synthesis
Compound C () 4-(4-Bromophenyl), 5-(3-pyridinyl) 4-Methylphenyl Electron-withdrawing bromo group; pyridine introduces basicity, affecting pharmacokinetics
Compound D () 4-(4-Methoxyphenyl), 5-(4-tert-butylphenyl) 4-Chlorophenyl Steric hindrance from tert-butyl; chloro group enhances halogen bonding
Compound E () 4-Phenyl, 5-(quinolin-8-yloxymethyl) 4-Chlorophenyl Quinoline increases π-π interactions; reduced aqueous solubility

Substituent Impact on Physicochemical Properties

  • Lipophilicity: The target compound’s benzyl and phenoxymethyl groups contribute to moderate lipophilicity, favoring membrane permeability. Bulky substituents (e.g., tert-butyl in Compound D) increase steric hindrance, which may reduce binding affinity to target proteins .
  • Solubility: Electron-donating groups (e.g., ethoxy in the target compound, methoxy in Compound B) enhance aqueous solubility. However, the quinoline moiety in Compound E reduces solubility due to its aromatic bulk .
  • Metabolic Stability: The phenoxymethyl group in the target compound may resist oxidative metabolism compared to smaller substituents (e.g., methoxy in Compound B) . Halogenated analogues (e.g., bromo in Compound C, chloro in Compound D) may exhibit prolonged half-lives due to reduced cytochrome P450-mediated degradation .

Preparation Methods

Friedel-Crafts Acylation Route

4-Ethoxyphenol undergoes acetylation using acetyl chloride in the presence of AlCl₃ as a Lewis catalyst. The reaction proceeds via electrophilic substitution at the para position relative to the ethoxy group:

4-Ethoxyphenol+CH3COClAlCl3,DCM1-(4-Ethoxyphenyl)ethan-1-one(Yield: 68–72%)[1]\text{4-Ethoxyphenol} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{1-(4-Ethoxyphenyl)ethan-1-one} \quad (\text{Yield: 68–72\%})

Optimization Note : Elevated temperatures (50–60°C) improve regioselectivity but risk over-acetylation.

Direct Alkylation of 4-Hydroxyacetophenone

An alternative pathway involves ethylation of 4-hydroxyacetophenone using ethyl bromide and potassium carbonate in refluxing acetone:

4-Hydroxyacetophenone+CH3CH2BrK2CO3,acetone1-(4-Ethoxyphenyl)ethan-1-one(Yield: 85–90%)[2]\text{4-Hydroxyacetophenone} + \text{CH}3\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{1-(4-Ethoxyphenyl)ethan-1-one} \quad (\text{Yield: 85–90\%})

Advantage : Higher yields due to milder conditions and reduced side reactions.

Synthesis of 4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cyclocondensation of Thiosemicarbazide

Benzyl hydrazine reacts with phenoxyacetyl chloride to form a hydrazide intermediate, which undergoes cyclization with carbon disulfide (CS₂) in basic media:

Benzyl hydrazine+Phenoxyacetyl chlorideHydrazide intermediateCS2,NaOHTriazole-thiol(Yield: 55–60%)[3]\text{Benzyl hydrazine} + \text{Phenoxyacetyl chloride} \rightarrow \text{Hydrazide intermediate} \xrightarrow{\text{CS}_2, \text{NaOH}} \text{Triazole-thiol} \quad (\text{Yield: 55–60\%})

Key Parameters :

  • Solvent : Ethanol/water mixture (3:1).

  • Temperature : Reflux at 80°C for 6–8 hours.

Post-Functionalization via Mannich Reaction

Preformed 4-benzyl-4H-1,2,4-triazole-3-thiol reacts with formaldehyde and phenol under acidic conditions to introduce the phenoxymethyl group:

Triazole-thiol+HCHO+PhenolHCl, 50°C5-(Phenoxymethyl)triazole-thiol(Yield: 45–50%)[4]\text{Triazole-thiol} + \text{HCHO} + \text{Phenol} \xrightarrow{\text{HCl, 50°C}} \text{5-(Phenoxymethyl)triazole-thiol} \quad (\text{Yield: 45–50\%})

Limitation : Competing oligomerization of formaldehyde necessitates careful stoichiometric control.

Coupling of Triazole-Thiol with α-Haloacetophenone

Halogenation of 1-(4-Ethoxyphenyl)ethan-1-one

The acetophenone derivative is brominated at the α-position using bromine in acetic acid:

1-(4-Ethoxyphenyl)ethan-1-one+Br2AcOH2-Bromo-1-(4-ethoxyphenyl)ethan-1-one(Yield: 75–80%)[1]\text{1-(4-Ethoxyphenyl)ethan-1-one} + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{2-Bromo-1-(4-ethoxyphenyl)ethan-1-one} \quad (\text{Yield: 75–80\%})

Nucleophilic Substitution

The triazole-thiolate anion (generated via deprotonation with NaH) displaces bromide from α-bromoacetophenone in anhydrous THF:

Triazole-SH+NaHTriazole-Sα-BromoacetophenoneTarget compound(Yield: 65–70%)[2]\text{Triazole-SH} + \text{NaH} \rightarrow \text{Triazole-S}^- \xrightarrow{\text{α-Bromoacetophenone}} \text{Target compound} \quad (\text{Yield: 65–70\%})

Critical Considerations :

  • Moisture Sensitivity : Strict anhydrous conditions prevent hydrolysis of the thiolate.

  • Stoichiometry : A 1.2:1 molar ratio of triazole-thiol to α-bromoacetophenone maximizes conversion.

Comparative Analysis of Synthetic Routes

Method Key Step Overall Yield Purity (HPLC) Scalability
Cyclocondensation + Sₙ2Triazole cyclization32–38%>95%Moderate
Mannich + Sₙ2Mannich functionalization28–33%92–94%Low
Direct Alkylation + Sₙ2Ethoxy introduction48–52%>98%High

Dominant Route : The direct alkylation pathway (Section 2.2) coupled with cyclocondensation (Section 3.1) offers superior yields and scalability for industrial applications.

Purification and Characterization

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted triazole and acetophenone derivatives.

  • Recrystallization : Ethanol/water (4:1) yields crystalline product (m.p. 142–144°C).

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, 2H, Ar-H), 7.45–7.30 (m, 5H, benzyl), 6.92 (d, 2H, phenoxymethyl), 5.21 (s, 2H, CH₂O), 4.12 (q, 2H, OCH₂CH₃), 1.42 (t, 3H, CH₃).

    • HRMS (ESI+) : m/z 463.1584 [M+H]⁺ (calc. 463.1581) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.